molecular formula C11H8F3N3O2 B1519212 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097070-54-6

5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1519212
M. Wt: 271.19 g/mol
InChI Key: VRSKFTJERVLCIX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

  • Synthesis of Drugs and Chemical Compounds : This compound is a significant intermediate in the synthesis of various drugs. Liu et al. (2015) describe a method for synthesizing a related triazole derivative, 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, which is useful for drug synthesis Liu et al.. Similarly, Shtabova et al. (2005) investigate 3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid's structure and properties, including its reaction with methyl iodide and its conversion into acid chloride and substituted amide Shtabova et al..

  • Luminescence and Decarboxylation Studies : Zhao et al. (2014) discuss the synthesis of complexes with 1,2,3-triazole derivatives, including 5-methyl-1-phenyl-1H-1,2,3-triazole, and examine their luminescence and in situ solvothermal decarboxylation Zhao et al..

  • Antimicrobial Activity : Holla et al. (2005) synthesized substituted 1,2,3-triazoles and evaluated their antimicrobial activity. These compounds, including variants like 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, showed promising results in inhibiting bacterial growth Holla et al..

  • Catalytic Applications and Inhibitor Synthesis : Bhat et al. (2016) discuss the synthesis of triazolyl pyrazole derivatives as potential antimicrobial agents and their catalytic properties. These compounds, including 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde, show a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities Bhat et al..

  • Fluorescence Probing : He et al. (2020) developed a fluorescence probe for mercury ions using a derivative of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. This probe exhibited a significant increase in fluorescence intensity in the presence of Hg2+ ions, enabling naked-eye detection and potential use in biological systems He et al..

properties

IUPAC Name

5-methyl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-5-3-2-4-7(8)11(12,13)14/h2-5H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKFTJERVLCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Citations

For This Compound
1
Citations
S Zhou, H Liao, M Liu, G Feng, B Fu, R Li… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety were designed, synthesized and evaluated for their in vitro …
Number of citations: 71 www.sciencedirect.com

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